

# Technical Support Center: Navigating the Challenges of Pyrimidinone Bioavailability

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B1459948

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of poor bioavailability in pyrimidinone compounds. Pyrimidinone scaffolds are a cornerstone in medicinal chemistry, offering a versatile framework for targeting a wide array of biological targets.[1] However, their journey from a promising lead compound to a viable drug candidate is often hampered by suboptimal pharmacokinetic properties, primarily poor oral bioavailability.

This resource will provide actionable insights and experimental guidance to diagnose and overcome these hurdles, ensuring your promising pyrimidinone derivatives have the best chance of success. We will delve into the underlying causes of poor bioavailability and explore a range of strategic solutions, from formulation science to medicinal chemistry interventions.

## Part 1: Understanding the Root Causes of Poor Bioavailability

The journey of an orally administered drug to its site of action is a complex process. For pyrimidinone compounds, several key factors can limit their bioavailability.

### Frequently Asked Questions (FAQs) - The "Why"

Q1: Why do many of my pyrimidinone derivatives exhibit such low aqueous solubility?

A1: Poor aqueous solubility is a frequent challenge with pyrimidinone-based compounds and can significantly hinder their dissolution in gastrointestinal fluids, a critical first step for absorption. This is often attributed to the planar and rigid nature of the pyrimidine ring system, which can promote strong crystal lattice packing. Furthermore, the physicochemical properties of the substituents on the pyrimidinone core play a crucial role. Lipophilic moieties, while potentially beneficial for membrane permeability, can drastically reduce water solubility.<sup>[2]</sup>

Q2: My compound has decent solubility, but still shows low permeability in Caco-2 assays. What could be the reason?

A2: Low intestinal permeability, even with adequate solubility, points towards issues with the compound's ability to cross the intestinal cell membranes. Pyrimidinone derivatives, depending on their substitution patterns, can have a high polar surface area (PSA) or a high number of hydrogen bond donors and acceptors, which can impede passive diffusion across the lipid-rich cell membranes. Another critical factor to consider is active efflux. Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.

Q3: I'm observing a significant discrepancy between in vitro potency and in vivo efficacy. Could metabolism be the culprit?

A3: Absolutely. Extensive first-pass metabolism in the gut wall and liver is a major contributor to the poor bioavailability of many pyrimidinone compounds. Enzymes such as dihydropyrimidine dehydrogenase (DPD) can rapidly metabolize the pyrimidine ring, reducing the amount of active drug that reaches systemic circulation. The metabolic stability of your compound should be assessed early in the drug discovery process.

## Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to diagnosing and resolving common issues encountered during the development of pyrimidinone compounds.

### Troubleshooting Guide 1: Poor Aqueous Solubility

Symptom: Your pyrimidinone compound precipitates out of solution during in vitro assays or shows very low concentration in simulated gastric/intestinal fluids.

Diagnostic Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for addressing poor aqueous solubility of pyrimidinone compounds.

### Experimental Protocol: pH-Dependent Solubility Study

- **Prepare Buffers:** Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
- **Compound Addition:** Add an excess amount of your pyrimidinone compound to a fixed volume of each buffer in separate vials.
- **Equilibration:** Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- **Sample Collection and Preparation:** Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
- **Data Analysis:** Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH. This profile will reveal if your compound's solubility can be modulated by pH.

## Troubleshooting Guide 2: Low Permeability and/or High Efflux

Symptom: Caco-2 assay results show low apparent permeability ( $P_{app}$ ) in the apical to basolateral (A-B) direction and/or a high efflux ratio ( $P_{app} B-A / P_{app} A-B > 2$ ).

Diagnostic Workflow:



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low permeability and high efflux of pyrimidinone compounds.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay with P-gp Inhibitor

- Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
- Prepare Dosing Solutions: Prepare dosing solutions of your pyrimidinone compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) with and without a known P-gp inhibitor (e.g., 100  $\mu$ M verapamil).
- Apical to Basolateral (A-B) Transport:
  - Add the dosing solution (with and without inhibitor) to the apical (upper) chamber.
  - Add fresh transport buffer to the basolateral (lower) chamber.
  - At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
- Basolateral to Apical (B-A) Transport:
  - Add the dosing solution (with and without inhibitor) to the basolateral chamber.
  - Add fresh transport buffer to the apical chamber.
  - At the same time points, take samples from the apical chamber and replace with fresh buffer.
- Quantification: Analyze the concentration of your compound in all samples using LC-MS/MS.
- Calculate Papp: Calculate the apparent permeability coefficient (Papp) for both directions. A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that efflux transporter.

## Troubleshooting Guide 3: Poor Metabolic Stability

Symptom: Your pyrimidinone compound shows rapid clearance in liver microsome or hepatocyte stability assays.

Diagnostic Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for addressing poor metabolic stability of pyrimidinone compounds.

## Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

- **Prepare Incubation Mixture:** In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5-10 minutes.
- **Initiate Reaction:** Add your pyrimidinone compound (typically at a low concentration, e.g., 1 µM) to the pre-incubated mixture to start the reaction.
- **Time Points:** At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
- **Sample Processing:** Centrifuge the quenched samples to precipitate proteins.
- **Quantification:** Analyze the supernatant for the remaining parent compound using LC-MS/MS.
- **Data Analysis:** Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give you the rate of disappearance, from which you can calculate the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance ( $CL_{int}$ ).<sup>[3][4]</sup>

## Part 3: Strategic Solutions to Enhance Bioavailability

Based on the diagnosis from the troubleshooting guides, the following strategies can be employed.

### Formulation Strategies

For compounds with solubility-limited bioavailability, advanced formulation techniques can be highly effective.

| Formulation Strategy                   | Mechanism of Action                                                                                                                                                                                       | Advantages                                                                       | Disadvantages                                                                             |
|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Amorphous Solid Dispersions            | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility and dissolution rate.[5]                                                              | Significant improvement in apparent solubility and dissolution.                  | Physically unstable and can recrystallize over time.                                      |
| Nanoparticle Formulations              | Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5]                            | Increased dissolution velocity; potential for altered absorption pathways.[6][7] | Can be challenging to manufacture and maintain stability.[8]                              |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon contact with gastrointestinal fluids, facilitating solubilization and absorption. | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.   | Potential for drug precipitation upon dilution; excipient compatibility issues.           |
| Cyclodextrin Complexation              | The hydrophobic pyrimidinone molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a                                                                                 | Significant increase in aqueous solubility and can improve stability. [9]        | Limited by the stoichiometry of the complex; may not be suitable for all drug structures. |

more water-soluble  
inclusion complex.[5]

---

## Medicinal Chemistry Approaches

When formulation strategies are insufficient or a more fundamental solution is required, medicinal chemistry modifications to the pyrimidinone scaffold are necessary.

- Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[10][11] This is a powerful strategy to overcome poor solubility, low permeability, and even metabolic instability.[12] For pyrimidinone compounds, a common approach is to attach a polar, water-solubilizing promoiety that can be cleaved by enzymes in the body.[10][12] For instance, linking a stabilized dipeptide can target intestinal peptide transporters like PepT1, enhancing uptake.[13]
- Structural Modifications for Improved Physicochemical Properties:
  - Solubility Enhancement: Introducing polar functional groups (e.g., amines, alcohols) or disrupting the planarity of the molecule to reduce crystal lattice energy can improve aqueous solubility.[2]
  - Permeability Enhancement: Increasing the lipophilicity (logP) of the molecule can improve passive permeability, but a balance must be struck to maintain adequate solubility.[14][15]
  - Metabolic Stability Enhancement: Replacing metabolically labile groups with more stable ones (e.g., replacing a hydrogen with a fluorine atom at a site of oxidation) can significantly improve metabolic stability.[3][16] Incorporating nitrogen atoms into aromatic rings has also been shown to increase metabolic stability by decreasing the potential for oxidative metabolism.[16]

## References

- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds.
- Artini, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. *ACS Medicinal Chemistry Letters*, 4(5), 451-

455. Available from: [\[Link\]](#)

- Kore, R., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. *Journal of Medicinal Chemistry*. Available from: [\[Link\]](#)
- Di Martino, R. M. C., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. *Journal of Experimental & Clinical Cancer Research*, 35(1), 31. Available from: [\[Link\]](#)
- Benchchem. (n.d.). Technical Support Center: Optimizing Oral Bioavailability of Furo[3,4-d]pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
- Rathi, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. *Pharmaceuticals*, 17(1), 126. Available from: [\[Link\]](#)
- Castel-Diego, L., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. *Journal of Medicinal Chemistry*, 60(15), 6481-6494. Available from: [\[Link\]](#)
- Nath, S., et al. (2016). Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. *Bioorganic & Medicinal Chemistry*, 24(22), 5878-5887. Available from: [\[Link\]](#)
- Nielsen, C. U., et al. (2005). Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism. *Journal of Controlled Release*, 104(3), 467-480. Available from: [\[Link\]](#)
- Li, H., et al. (2013). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. *ACS Medicinal Chemistry Letters*, 4(11), 1057-1061. Available from: [\[Link\]](#)
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. *Journal of Formulation Science & Bioavailability*, 8, 212. Available

from: [\[Link\]](#)

- Castel-Diego, L., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. *Journal of Medicinal Chemistry*. Available from: [\[Link\]](#)
- *Journal of Chemical and Pharmaceutical Research*. (n.d.). Synthesis and evaluation of PEGylated amino pyrimidines coated on gold and silver nanoparticles as drug delivery system for anticancer activity. Retrieved from [\[Link\]](#)
- Benchchem. (n.d.). Common pitfalls in handling pyrimidine-based compounds.
- Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [\[Link\]](#)
- Woźniak, K., & Czerwonka, A. (2017). Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds. *Postepy higieny i medycyny doswiadczalnej (Online)*, 71, 269-281. Available from: [\[Link\]](#)
- Pharmatech. (2024). Solubility enhancement techniques. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [\[Link\]](#)
- Wang, Z., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. *Journal of Medicinal Chemistry*, 64(10), 6805-6820. Available from: [\[Link\]](#)
- ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [\[Link\]](#)
- MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. *Pharmaceutics*, 14(3), 649. Available from: [\[Link\]](#)

- Scott, P. J. H., & Scott, H. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. *RSC Medicinal Chemistry*, 10(12), 1645-1655. Available from: [\[Link\]](#)
- MDPI. (2024). Editorial on Special Issue: "Advances in Nanotechnology-Based Drug Delivery Systems". *Pharmaceutics*, 16(1), 108. Available from: [\[Link\]](#)
- De Klerck, K., et al. (2014). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. *Bioorganic & Medicinal Chemistry*, 22(17), 4785-4796. Available from: [\[Link\]](#)
- Carreiras, M. C., et al. (2017). Early preclinical evaluation of dihydropyrimidin(thi)ones as potential anticonvulsant drug candidates. *European Journal of Pharmaceutical Sciences*, 102, 1-10. Available from: [\[Link\]](#)
- ResearchGate. (n.d.). Possible structural modifications in the pyrimidine for GTP inhibition. Retrieved from [\[Link\]](#)
- Butler, J., et al. (2018). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. *Journal of Pharmacy and Pharmacology*, 70(8), 993-1008. Available from: [\[Link\]](#)
- Buil, J. B., & Billat, C. (2003). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. *Pharmaceutical Research*, 20(8), 1145-1151. Available from: [\[Link\]](#)
- Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. *Journal of Nanobiotechnology*, 16(1), 71. Available from: [\[Link\]](#)
- UMKC. (n.d.). Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. Retrieved from [\[Link\]](#)
- PubMed Central. (2024). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. Retrieved from [\[Link\]](#)
- Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. *Medicinal Research Reviews*, 21(5), 412-449. Available from: [\[Link\]](#)

- National Institutes of Health. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [\[Link\]](#)
- Gkizis, P. L., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. *Molecules*, 28(10), 4065. Available from: [\[Link\]](#)
- National Institutes of Health. (n.d.). Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. Retrieved from [\[Link\]](#)
- Gencer, E., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. *Archiv der Pharmazie*, 357(8), e2300634. Available from: [\[Link\]](#)
- Taylor, E. M. (2002). The impact of efflux transporters in the brain on the development of drugs for CNS disorders. *Clinical Pharmacokinetics*, 41(2), 81-92. Available from: [\[Link\]](#)
- Frontiers. (n.d.). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Retrieved from [\[Link\]](#)
- Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinethione, Pyrimidinedione Derivatives and Their Biological Activity. Retrieved from [\[Link\]](#)
- National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [\[Link\]](#)
- Hafez, H. N., et al. (2008). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. *Bioorganic & Medicinal Chemistry*, 16(11), 5986-5996. Available from: [\[Link\]](#)
- Fara, A. S., et al. (2020). Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals. *DARU Journal of Pharmaceutical Sciences*, 28(2), 585-593. Available from: [\[Link\]](#)
- MDPI. (2022). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Retrieved from [\[Link\]](#)

- PubMed Central. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. Optimization of metabolic stability as a goal of modern drug design - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. [hilarispublisher.com](http://hilarispublisher.com) [[hilarispublisher.com](http://hilarispublisher.com)]
- 6. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 7. Nano based drug delivery systems: recent developments and future prospects - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 9. Formulation Strategies for Poorly Soluble Drugs [[worldpharmatoday.com](http://worldpharmatoday.com)]
- 10. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 12. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 13. Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro

metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Navigating the Challenges of Pyrimidinone Bioavailability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1459948#addressing-poor-bioavailability-of-pyrimidinone-compounds]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)